5-Amino-7,7,7-trifluoro-3-methylheptanoic acid
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Overview
Description
5-Amino-7,7,7-trifluoro-3-methylheptanoic acid is a fluorinated organic compound with the molecular formula C8H14F3NO2. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-methylheptanoic acid with trifluoromethylamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the scale and desired application .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
5-Amino-7,7,7-trifluoro-3-methylheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
5-Amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid: Similar structure but with an additional trifluoromethyl group.
5-Amino-7,7,7-trifluoroheptanoic acid: Lacks the methyl group at the 3-position.
5-Amino-3-methylheptanoic acid: Lacks the trifluoromethyl group.
Uniqueness: 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H14F3NO2 |
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Molecular Weight |
213.20 g/mol |
IUPAC Name |
5-amino-7,7,7-trifluoro-3-methylheptanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-5(3-7(13)14)2-6(12)4-8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14) |
InChI Key |
SZVJBUJQJHGCET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(F)(F)F)N)CC(=O)O |
Origin of Product |
United States |
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